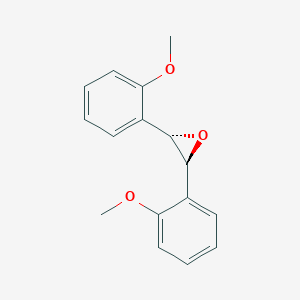![molecular formula C17H11NOS B14586984 2-Phenylthiopyrano[3,2-b]indol-4(5H)-one CAS No. 61164-53-2](/img/structure/B14586984.png)
2-Phenylthiopyrano[3,2-b]indol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylthiopyrano[3,2-b]indol-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a thiopyrano and an indole moiety, making it a versatile scaffold for chemical modifications and biological evaluations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthiopyrano[3,2-b]indol-4(5H)-one typically involves the use of indole-2-carboxylic derivatives as starting materials. A novel Fe-catalyzed protocol has been developed for the controllable synthesis of this compound. The process involves intramolecular N–H/C–H coupling, where indole-2-carboxenamines are transformed into pyrido[2,3-b]indol-4-ones through a carbonyl 1,2-migration . The reaction conditions are mild, and the desired products are obtained in moderate to good yields with a wide substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Fe-catalyzed protocol mentioned above provides a scalable and efficient route that could be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylthiopyrano[3,2-b]indol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the thiopyrano moiety.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Medicine: Due to its structural features, it is being investigated for its potential as a therapeutic agent.
Industry: The compound’s unique properties make it suitable for applications in materials science and organic electronics.
Wirkmechanismus
The mechanism by which 2-Phenylthiopyrano[3,2-b]indol-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anti-cancer research, the compound has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: This compound shares a similar indole-based structure and has been studied for its anti-tumor activity.
Indolo[3,2-b]quinoline: Another related compound with a fused ring system, known for its biological activities.
Uniqueness
2-Phenylthiopyrano[3,2-b]indol-4(5H)-one stands out due to its unique thiopyrano moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole-based compounds and enhances its potential for diverse applications.
Eigenschaften
CAS-Nummer |
61164-53-2 |
|---|---|
Molekularformel |
C17H11NOS |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
2-phenyl-5H-thiopyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C17H11NOS/c19-14-10-15(11-6-2-1-3-7-11)20-17-12-8-4-5-9-13(12)18-16(14)17/h1-10,18H |
InChI-Schlüssel |
INFZFEJFNBUWGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(S2)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


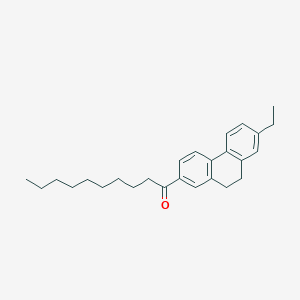
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)

![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
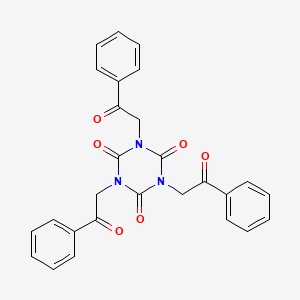
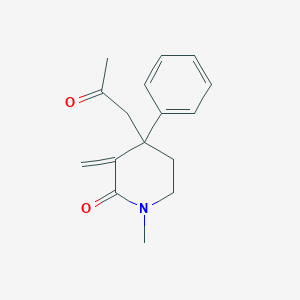

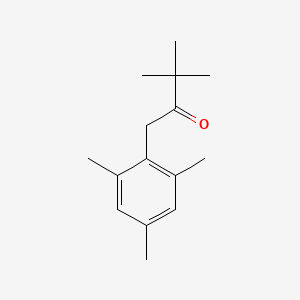
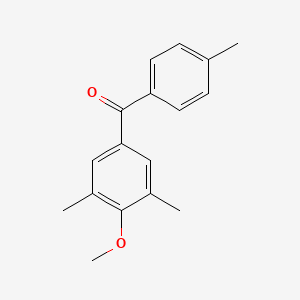
![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)

